3,4-Dibromo-1,1,1,3-tetrafluorobutane
Overview
Description
3,4-Dibromo-1,1,1,3-tetrafluorobutane is a chemical compound with the CAS Number: 933668-36-1. It has a molecular weight of 287.88 . The IUPAC name for this compound is 3,4-dibromo-1,1,1,3-tetrafluorobutane .
Molecular Structure Analysis
The molecular formula of 3,4-Dibromo-1,1,1,3-tetrafluorobutane is C4H4Br2F4 . The InChI code for this compound is 1S/C4H4Br2F4/c5-2-3 (6,7)1-4 (8,9)10/h1-2H2 .Scientific Research Applications
Radical Addition to Unsaturated Systems
The photochemical reactions involving fluorinated compounds, such as the addition of free radicals to unsaturated systems, demonstrate the reactivity and potential utility of these compounds in synthesizing fluorinated organic molecules. For example, the reaction of trifluoroiodomethane with tetrafluoropropene yields adducts that, upon further treatment, produce various fluorinated butanes and butenes. These processes illustrate the versatility of fluorinated compounds in organic synthesis and materials science (R. Gregory, R. Haszeldine, A. E. Tipping, 1970).
NMR Studies and Rotational Isomerism
NMR studies on fluoroacetones and related compounds provide deep insights into the structural and electronic properties of fluorinated organic molecules. Such studies are crucial for understanding the behavior of these molecules in various chemical environments and for designing new materials with specific properties (B. L. Shapiro, H.-L. Lin, M. D. Johnston, 1973).
Dehydrohalogenation Catalysis
The catalytic dehydrohalogenation of halogenated butanes using metal fluoride catalysts showcases the potential of fluorinated compounds in the field of catalysis. These reactions are significant for developing new methods for the selective formation of double bonds in organic molecules, which is essential for the synthesis of many organic materials and pharmaceuticals (K. Teinz, S. Wuttke, F. Börno, J. Eicher, E. Kemnitz, 2011).
Fluorinated Organic Synthesis
The synthesis and functionalization of fluorinated compounds, such as the preparation of tetrafluoroethylenated zinc reagent and its application in cross-coupling reactions, demonstrate the importance of fluorinated molecules in modern organic synthesis. These compounds are used to create molecules with CF2CF2-containing organic structures, which are valuable in pharmaceuticals, agrochemicals, and materials science (Chihiro Kajimoto, S. Yamada, T. Konno, 2021).
Safety and Hazards
properties
IUPAC Name |
3,4-dibromo-1,1,1,3-tetrafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROYPQWDIFNHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663100 | |
Record name | 3,4-Dibromo-1,1,1,3-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-1,1,1,3-tetrafluorobutane | |
CAS RN |
933668-36-1 | |
Record name | 3,4-Dibromo-1,1,1,3-tetrafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933668-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dibromo-1,1,1,3-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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